Dermaseptin-H15
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWSKIKDVAAAAGKAALGAVNEAL |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Dermaseptin H15
Primary Sequence Determination and Research Methodologies
The precise order of amino acids in Dermaseptin-H15 is critical for its function. Several techniques are employed to determine this primary structure.
Edman Degradation Sequencing
Edman degradation is a well-established method for sequencing amino acids in a peptide from the N-terminus. ceesdekkerlab.nlletstalkacademy.comnagoya-u.jp This technique involves a stepwise process of labeling and cleaving the N-terminal amino acid, which is then identified. libretexts.org This process is repeated to determine the sequence of the peptide. letstalkacademy.com While powerful for shorter peptides (up to 50 amino acids), it is a precise and reliable method for determining the N-terminal sequence. letstalkacademy.comnagoya-u.jp In the broader context of dermaseptin (B158304) research, automated Edman degradation has been instrumental in determining the complete amino acid sequence of related dermaseptins. nih.gov
Mass Spectrometry (MS/MS) Analysis in Sequence Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the amino acid sequence of peptides like this compound. acs.org In this technique, peptides are ionized and separated based on their mass-to-charge ratio. sepscience.com Selected ions are then fragmented, and the masses of the fragments are measured to deduce the amino acid sequence. sepscience.com For other dermaseptins, Fast Atom Bombardment (FAB) mass spectrometry has been used to obtain a protonated molecular ion, which can be compared to the theoretical molecular weight calculated from the amino acid sequence. nih.gov More advanced techniques like electrospray ion-trap MS/MS have been used to confirm the primary structures of novel dermaseptins identified from HPLC fractions of crude skin secretions. nih.gov
cDNA Cloning and Sequencing for Precursor Identification
Molecular cloning techniques are essential for identifying the precursor proteins of peptides like this compound. thermofisher.comcore.ac.uk This involves constructing a cDNA library from the mRNA isolated from the frog's skin secretions. nih.gov By using specific primers, often targeting conserved regions like the 5'-untranslated region of known dermaseptin cDNAs, it is possible to clone and sequence the cDNAs encoding new dermaseptin family members. nih.gov This approach not only reveals the amino acid sequence of the mature peptide but also the structure of its precursor, which typically includes a signal peptide and a pro-region. nih.gov Analysis of the cloned cDNAs for other dermaseptins has shown that the precursor proteins have a conserved signal sequence and acidic pro-regions, while the mature peptide sequences have diverged. nih.gov
Secondary Structure Characterization Techniques and Findings
The biological activity of this compound is intimately linked to its three-dimensional shape, or secondary structure. Various spectroscopic techniques are used to investigate its conformation.
Circular Dichroism (CD) Spectroscopy Research
Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. rsc.org The technique measures the differential absorption of left and right-handed circularly polarized light. rsc.org For dermaseptins, CD spectra have shown that they tend to adopt an α-helical conformation, particularly in membrane-mimicking environments such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net For example, the CD spectrum of one dermaseptin in a hydrophobic medium indicated an 80% α-helical conformation. nih.gov The percentage of α-helicity can be calculated from CD spectra, and for two natural dermaseptins, this was found to be 23.5% and 27.9% respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. researchgate.netmdpi.com Two-dimensional NMR experiments, such as [¹H,¹⁵N] HSQC, are particularly powerful for determining the solution structure of peptides. mdpi.com NMR studies on various dermaseptins have confirmed that they adopt amphipathic α-helical structures in membrane-mimetic environments. researchgate.net For instance, the structure of dermaseptin S9 was analyzed in TFE/water mixtures using two-dimensional NMR, revealing a monomeric α-helical conformation. nih.gov These studies are crucial for linking the peptide's structure to its function. researchgate.net
X-ray Crystallography and Diffraction Analysis Methodologies
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of molecules, including peptides like this compound. crelux.com The methodology involves crystallizing the peptide and then bombarding the crystal with a focused beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, is recorded and analyzed to calculate the electron density map of the molecule, from which the atomic model is built. up.pt
Several X-ray diffraction techniques are applicable to the study of peptides:
Single-Crystal X-ray Diffraction: This is the most powerful method for obtaining high-resolution structural data. It requires the growth of well-ordered, single crystals of the peptide, which can be a significant challenge. up.pt
Powder X-ray Diffraction (PXRD): Used when single crystals are not available, PXRD analyzes a microcrystalline powder to yield a one-dimensional diffraction pattern. While it provides less resolution than single-crystal analysis, it is useful for identifying crystalline phases and obtaining information about unit-cell dimensions. environmed.pl
Grazing-Incidence X-ray Diffraction (GIXD): This surface-sensitive technique is particularly valuable for studying peptides that interact with membranes. GIXD can provide information on the structure and orientation of peptides when they are part of a thin film, such as a lipid monolayer, which mimics a biological membrane. osti.gov
The analysis of diffraction data involves complex computational methods. Full-pattern fitting and Rietveld refinement are analytical approaches where the entire experimental diffraction pattern is compared against a calculated pattern based on a structural model. scirp.org These methods allow for the quantification of different crystalline phases and the refinement of structural parameters like unit-cell dimensions and atomic positions. scirp.org
While these methodologies are standard for peptide structural analysis, specific X-ray crystallographic data for this compound is not extensively available in published literature. The structural insights for the dermaseptin family are often derived from other biophysical techniques.
| Technique | Description | Application to Peptides | Reference |
| Single-Crystal XRD | Determines high-resolution 3D atomic structure from a single, well-ordered crystal. | Provides detailed atomic coordinates, bond lengths, and angles. | up.pt |
| Powder XRD (PXRD) | Analyzes diffraction from a polycrystalline sample. | Phase identification and unit-cell determination when single crystals are unavailable. | environmed.pl |
| Grazing-Incidence XRD (GIXD) | A surface-sensitive technique for analyzing thin films. | Studies the structure of peptides at interfaces, such as lipid membranes. | osti.gov |
| Rietveld Refinement | A method for analyzing full diffraction patterns using a crystal structure model. | Refines structural parameters and quantifies phase abundances. | scirp.org |
Tertiary and Quaternary Structural Investigations and Model Development
Beyond the static picture provided by crystallography, understanding the dynamic nature of this compound in different environments is crucial. This involves investigating its folding into a specific three-dimensional (tertiary) structure and its potential to form complexes (quaternary structure).
Molecular Dynamics Simulation Approaches
Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For peptides like this compound, MD simulations provide insights into conformational flexibility, stability, and interactions with other molecules, such as lipid bilayers, which are the primary targets of antimicrobial peptides. nih.gov
The process of an MD simulation involves several key steps:
System Setup: A starting atomic model of the peptide is placed in a simulated environment, such as a box of water molecules, often with ions to neutralize the system. mdpi.com
Force Field Application: A 'force field' (a set of parameters and equations) is chosen to define the potential energy of the system, governing the interactions between all atoms.
Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., body temperature and atmospheric pressure) while allowing the solvent to equilibrate around the peptide. mdpi.com
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is saved at regular intervals.
Analysis: The resulting trajectory is analyzed to understand conformational changes, structural stability, and interactions.
A study on Dermaseptin B, a related peptide, used MD simulations to show that a lipid bilayer environment helps to stabilize the α-helical conformation of the peptide. nih.gov This type of computational analysis can predict how this compound might behave as it approaches and inserts into a bacterial cell membrane. nih.govnih.gov
| MD Simulation Step | Purpose | Reference |
| System Setup | Define the initial atomic coordinates and the simulation environment (e.g., solvent, ions). | mdpi.com |
| Force Field Application | Apply a set of equations and parameters to describe the physics governing atomic interactions. | nih.gov |
| Equilibration | Bring the system to the desired temperature and pressure, allowing it to relax. | mdpi.com |
| Production Run | Simulate the dynamic motion of the system over time to generate a trajectory. | rsc.org |
| Trajectory Analysis | Analyze the saved data to extract information on structure, dynamics, and interactions. | nih.gov |
Solution State Conformation Research
Investigating the structure of peptides in solution, which more closely resembles their physiological environment, is accomplished primarily through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR can determine the three-dimensional structure of peptides and proteins in solution. Techniques like 2D NMR (e.g., TOCSY, NOESY, HSQC) are used to assign proton resonances and measure through-bond and through-space correlations between atoms. nih.govplos.org The Nuclear Overhauser Effect (NOE), in particular, provides distance restraints between protons that are close in space, which are then used to calculate a family of structures consistent with the experimental data. plos.org
Studies on other frog skin peptides provide a framework for understanding what might be expected for this compound.
Dermadistinctin K: Multidimensional solution NMR showed that this peptide adopts an α-helical conformation in membrane-mimicking environments such as trifluoroethanol (TFE)/water mixtures or in the presence of detergent micelles. nih.gov
Eosinophil Cationic Protein (ECP) Fragments: Research on an N-terminal fragment of ECP demonstrated a significant increase in its helical structure when moving from a purely aqueous environment to solutions containing TFE or dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov
Phenylseptin: NMR studies of this peptide in a TFE/water solution were crucial in revealing a 90° conformational change at the N-terminus resulting from the epimerization of a single amino acid. plos.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum has characteristic shapes for different secondary structures: α-helices typically show strong negative bands at approximately 222 nm and 208 nm, while β-sheets and random coils have their own distinct spectral signatures. Like NMR, CD studies on related peptides consistently show a transition to a more ordered, α-helical structure in membrane-mimetic environments. nih.gov
| Peptide | Solvent/Environment | Observed Conformation | Technique | Reference |
| Dermadistinctin K | TFE/Water, SDS & DPC Micelles | α-helical | Solution NMR, CD | nih.gov |
| ECP (Fragment 1-45) | 40% TFE, DPC Micelles | Increased α-helical content | Solution NMR, CD | nih.gov |
| Phenylseptin | 60% TFE/D₂O | Defined 3D structure, showing conformational differences between stereoisomers | Solution NMR | plos.org |
| Dermaseptin B | Lipid Bilayer (Simulated) | Stabilized α-helical | Molecular Dynamics | nih.gov |
Post-Translational Modifications and Their Impact on this compound Structure
Frog skin peptides are synthesized as precursor proteins that undergo significant enzymatic processing and post-translational modifications (PTMs) to become mature, active molecules. imrpress.com These modifications are not merely decorative but are often essential for the peptide's structural integrity, stability, and biological function.
For many antimicrobial peptides from the dermaseptin family, the most critical PTM is C-terminal amidation . researchgate.net In this process, the C-terminal carboxyl group (-COOH) is converted into a carboxamide (-CONH₂). This modification is crucial for several reasons:
Neutralizes Charge: It removes the negative charge of the C-terminal carboxylate.
Enhances Helical Stability: The amide group can participate in hydrogen bonding that caps (B75204) the C-terminus of an α-helix, thereby stabilizing the helical structure.
Increases Resistance to Proteases: Amidation can protect the peptide from degradation by carboxypeptidases, increasing its half-life in a biological context.
While direct analysis of this compound is needed for confirmation, its origin from the Phyllomedusa genus and its classification as a dermaseptin strongly imply that it is C-terminally amidated. researchgate.net Another PTM observed in some frog skin peptides is the isomerization of L-amino acids to D-amino acids, which can induce significant conformational changes and alter biological activity, as seen with Phenylseptin. plos.org
| Modification | Description | Impact on Peptide Structure & Function | Reference |
| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to a primary amide. | Removes negative charge, increases net positive charge, stabilizes α-helices, provides resistance to proteases. imrpress.comresearchgate.net | imrpress.comresearchgate.net |
| Amino Acid Isomerization | Conversion of an L-amino acid to its D-amino acid stereoisomer. | Can induce major conformational changes (e.g., 90° turn) and alter biological activity. plos.org | plos.org |
Mechanism of Action Studies of Dermaseptin H15
Membrane Interaction and Disruption Research
The primary mode of action for most dermaseptins is the perturbation and disruption of the microbial cell membrane. researchgate.net Research in this area typically investigates how the peptide binds to and damages the lipid bilayer.
Biophysical Investigations of Peptide-Membrane Interactions
Biophysical studies are crucial for understanding the molecular details of how a peptide like Dermaseptin-H15 interacts with membranes. Techniques such as Circular Dichroism (CD) spectroscopy are used to determine the peptide's secondary structure (e.g., α-helix formation) in different environments, while Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) can provide high-resolution data on peptide-lipid binding affinity and the orientation of the peptide within the membrane. mdpi.comnih.govacs.org
Currently, specific biophysical studies detailing the interaction of this compound with model lipid membranes have not been published. Research on other dermaseptins, such as Dermadistinctin K and Dermaseptin (B158304) S9, has utilized these techniques to show that they partition into the bilayer and can significantly disrupt membrane packing. nih.govplos.org
Permeabilization Assays and Membrane Integrity Studies
Permeabilization assays directly measure the peptide's ability to create pores or defects in a membrane, leading to leakage of cellular contents. These studies often use fluorescent dyes that can only enter cells with compromised membranes. mdpi.com The general mechanism for dermaseptins involves disrupting the membrane's barrier function. researchgate.netplos.org
Specific data from permeabilization assays conducted on this compound are not available. Such studies would be necessary to quantify its lytic efficiency and compare it to other members of the dermaseptin family.
Microscopic Analysis of Membrane Damage (e.g., Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
Microscopy techniques provide visual evidence of the morphological changes induced by antimicrobial peptides on target cell surfaces. SEM and TEM can reveal alterations like membrane blebbing, surface roughening, or complete cell lysis. rsc.orgmdpi.com AFM can be used to visualize membrane disruption and the formation of pores or other defects at the nanoscale in real-time. rsc.orgnih.gov
While these methods have been used to document membrane damage caused by other antimicrobial peptides, rsc.orgmdpi.com specific microscopic analyses illustrating the effects of this compound on microbial membranes have not been found in the reviewed literature.
Intracellular Target Identification and Pathways Research
While membrane disruption is a primary mechanism for many AMPs, some can also translocate across the membrane to interact with intracellular components, thereby inhibiting essential cellular processes. imrpress.comnih.gov
DNA/RNA Binding and Synthesis Inhibition Studies
Some antimicrobial peptides, after entering the cell, can bind to nucleic acids like DNA and RNA, interfering with replication, transcription, or translation. uab.catresearchgate.net DNA electromobility shift assays are commonly used to investigate a peptide's ability to bind to DNA. acs.org
There is no specific research available that investigates whether this compound can bind to or inhibit the synthesis of DNA or RNA. Studies on other peptides like buforin II have shown that intracellular action, including DNA binding, can be a significant part of their antimicrobial activity. uab.catnih.gov
Protein Synthesis and Enzyme Activity Modulation Research
Another potential intracellular mechanism is the inhibition of protein synthesis or the modulation of essential enzyme activity. nih.govmdpi.com AMPs could achieve this by binding to ribosomes or interfering with metabolic enzymes.
Specific studies to determine if this compound has any effect on protein synthesis or enzyme activity within target cells have not been documented. Research into this area would be required to ascertain if its mechanism of action extends beyond membrane disruption.
Data Tables
The following table lists this compound among other peptides identified from the skin secretion of Phyllomedusa nordestina.
Table 1: Peptides Identified from Phyllomedusa nordestina Skin Secretion
| Peptide Name(s) | Primary Structure |
|---|---|
| Dermaseptins | |
| DRS-O1 | ALWKDMLKGIGKLAGKAAVGAVKSLF-NH2 |
| DRS-H9 | GLWSKIKEAAVGKAAGKAALGAL-NH2 |
| DRS-H15 | ALWKNMLKGIGKLAGKAAVGGLL-NH2 |
| DRS-H3 | ALWKNMLKGIGKLAGKAALGAVKSLF-NH2 |
| DRS-H10 | ALWKNMLKGIGKLAGKAAV-NH2 |
| Phylloseptins | |
| PLS-H5 | FLSLIPHAISALSAFL-NH2 |
| PLS-H6 | FLSFIPHAISALSAFL-NH2 |
| PLS-S1 | FLSLLPSLVSGAVSVLKKL-NH2 |
| PLS-H8b | FLSLLPSLVSGAVSLVKKL-NH2 |
| Hyposins | |
| HPS-H2 | GLFKVLHSIVGNLISKL-NH2 |
Data sourced from Leite, et al. (2013). mdpi.comresearchgate.net
Mitochondrial Dysfunction and Apoptosis Induction Pathways
While direct studies on the mitochondrial effects of this compound are not extensively documented, research on other dermaseptins provides significant insights into this mechanism. Many antimicrobial peptides are known to exert their effects not just by disrupting cell membranes, but also by targeting intracellular organelles, particularly mitochondria. nih.govnih.gov
A notable example is Dermaseptin-PS1, which demonstrates a concentration-dependent mechanism against human glioblastoma cells. nih.gov At higher concentrations (10⁻⁵ M and above), it causes direct disruption of the cancer cell membrane. nih.gov However, at a lower concentration (10⁻⁶ M), Dermaseptin-PS1 induces apoptosis through an intrinsic, mitochondria-related signaling pathway. nih.govnih.gov This process involves the peptide triggering the mitochondrial membrane to become permeable, leading to the release of cytochrome C into the cytosol. mdpi.com The released cytochrome C then activates a cascade of proteins, including Apaf-1 (apoptosis protease-activating factor 1) and caspases, such as caspase-9 and the effector caspase-3. mdpi.com Activation of this caspase cascade ultimately leads to programmed cell death, or apoptosis. mdpi.com
This dual mechanism, shifting from membrane lysis to apoptosis induction based on concentration, highlights a sophisticated mode of action that could be relevant for other members of the dermaseptin family, including this compound.
Table 1: Concentration-Dependent Effects of Dermaseptin-PS1 on U-251 MG Glioblastoma Cells
| Concentration | Primary Mechanism | Cellular Outcome | Reference |
| 10⁻⁶ M | Intrinsic Apoptosis Induction | Programmed Cell Death | nih.gov |
| ≥ 10⁻⁵ M | Cell Membrane Disruption | Necrotic Cell Death | nih.gov |
Specificity and Selectivity Mechanisms in Biological Systems
A crucial feature of dermaseptins and other cationic antimicrobial peptides is their ability to selectively target microbial or cancerous cells while exhibiting minimal toxicity toward normal mammalian cells. sci-hub.seoncotarget.com This selectivity is primarily attributed to the fundamental differences in the composition and net charge of cell membranes. symbiosisonlinepublishing.comnih.gov
Bacterial cell membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. nih.govcapes.gov.br In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, and also contains cholesterol, which helps to stabilize the membrane. nih.govrsc.org
Dermaseptins are cationic peptides, meaning they carry a net positive charge. This positive charge facilitates a strong electrostatic attraction to the negatively charged surfaces of microbial and cancer cells. oncotarget.comnih.gov Upon binding, the peptides can insert into the lipid bilayer, disrupting its integrity through mechanisms described by the "barrel-stave" or "carpet" models, leading to cell death. nih.govnih.gov
The lack of strong electrostatic attraction to the neutral surface of healthy mammalian cells results in significantly lower binding and lytic activity, thus conferring selectivity. symbiosisonlinepublishing.comnih.gov However, this selectivity is not always absolute. Factors such as peptide concentration, hydrophobicity, and the specific cell type can influence cytotoxic effects. symbiosisonlinepublishing.com For instance, some dermaseptin derivatives have shown varying levels of cytotoxicity against different human cell lines like HeLa and HEp-2. nih.govnih.gov
Table 2: Basis of Selective Toxicity in Cationic Antimicrobial Peptides
| Feature | Microbial/Cancer Cells | Healthy Mammalian Cells | Reference |
| Outer Membrane Charge | Anionic (Negative) | Zwitterionic (Neutral) | oncotarget.comnih.gov |
| Primary Phospholipids | Phosphatidylglycerol, Cardiolipin | Phosphatidylcholine, Sphingomyelin | nih.gov |
| Cholesterol Content | Absent | Present (stabilizes membrane) | nih.govrsc.org |
| Interaction with Cationic Peptides | Strong Electrostatic Attraction | Weak Interaction | oncotarget.comnih.gov |
Host Cell Interaction Research Beyond Target Microorganisms
Research into the interaction of dermaseptins with host (mammalian) cells is critical for understanding their therapeutic potential. Studies on various dermaseptins have generally shown low cytotoxicity against non-cancerous mammalian cells at effective antimicrobial concentrations. embrapa.br
For example, a study on peptides isolated from Phyllomedusa nordestina, the same source as this compound, found that the tested dermaseptins and phylloseptins were not significantly toxic to mouse peritoneal macrophages. Another dermaseptin, DS 01, has been shown to have low cytotoxic effects on mammalian cells like VERO and LLCMK2 cells. unirioja.es Similarly, Dermaseptin-PH exhibited low cytotoxicity to mammalian red blood cells at its effective antimicrobial concentrations but did show some antiproliferative activity against a human dermal endothelial cell line (HMEC-1) at higher concentrations. nih.govmdpi.com
The interaction with cancerous host cells is a key area of research. As detailed in section 3.2.3, peptides like Dermaseptin-PS1 can specifically induce apoptosis in glioblastoma cells. nih.gov Other studies on dermaseptins have documented antiproliferative activity against a range of human cancer cell lines, including those from breast (MCF-7), lung (H157), and prostate (PC3) cancers. nih.govmdpi.complos.org The mechanism often involves membrane disruption or the induction of apoptosis, sometimes in a concentration-dependent manner. nih.goviiitd.edu.in These findings underscore that the interaction of dermaseptins with host cells is complex and varies depending on whether the cell is healthy or cancerous.
Spectrum of Biological Activities of Dermaseptin H15 in Academic Models
Antibacterial Activity Research
Dermaseptins, including their derivatives, have demonstrated a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Their mechanism of action is often attributed to the disruption of the bacterial cell membrane. mdpi.com The positive charge of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. nih.govpeerj.com
Gram-Positive Bacterial Strain Susceptibility Studies (e.g., Staphylococcus aureus, MRSA)
Research has shown that dermaseptin (B158304) and its analogs are effective against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.govnih.gov Studies on dermaseptin derivatives have highlighted their potent bactericidal activity. For instance, a chimeric peptide incorporating a dermaseptin derivative demonstrated significant efficacy in reducing bacterial colonization by MRSA in in vivo models. nih.gov Another study on Dermaseptin-AC showed it reduced the bacterial load of MRSA in the lungs of infected mice. researchgate.net The antibacterial potency of these peptides is often linked to their net positive charge and their ability to form a stable helical structure. nih.gov
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. While specific MIC values for Dermaseptin-H15 against a wide array of Gram-positive bacteria are not extensively detailed in the provided search results, studies on related dermaseptins and their derivatives provide a general indication of their potency. For example, a synthetic peptide, RR14, derived from dermaseptin, showed potent activity against various Staphylococcus strains, including MRSA. asm.org
Gram-Negative Bacterial Strain Susceptibility Studies (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa)
This compound and its related peptides have also been investigated for their activity against Gram-negative bacteria. These bacteria possess an outer membrane that can be a formidable barrier to many antibiotics. However, the membrane-disrupting capabilities of dermaseptins allow them to overcome this defense.
Studies have demonstrated the effectiveness of dermaseptin derivatives against clinically relevant Gram-negative pathogens such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov For instance, research on dermaseptin analogs revealed potent activity against A. baumannii, with MIC values ranging from 3.125 to 12.5 μg/mL. nih.govnih.gov Another study highlighted that a 15-mer derivative of dermaseptin S4 was significantly more potent against several Gram-negative bacteria compared to the native peptide. researchgate.netnih.gov The adsorption of Dermaseptin B2 onto alginate nanoparticles was also shown to enhance its antibacterial activity against E. coli. mdpi.comnih.gov
Biofilm Inhibition and Eradication Research
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and are a major cause of persistent infections. Research into the antibiofilm potential of dermaseptins is an emerging area. While direct studies on this compound's biofilm activity are limited in the provided results, related research indicates that antimicrobial peptides can be effective in both preventing biofilm formation and eradicating established biofilms. nih.govrsc.org For example, a chimeric peptide containing a dermaseptin derivative was shown to be effective against staphylococcal biofilms on medical grafts. nih.gov The mechanism often involves interfering with the initial attachment of bacteria to surfaces or disrupting the integrity of the mature biofilm matrix.
Antifungal Activity Investigations (e.g., Candida albicans, Aspergillus fumigatus)
In addition to their antibacterial properties, dermaseptins have been shown to possess antifungal activity. nih.govmdpi.com They are effective against a range of fungal pathogens, including yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus. nih.govnih.gov
Dermaseptin-S1, for example, has been shown to inhibit the growth and filamentation of C. albicans, a common cause of fungal infections. nih.gov The study also noted a decrease in the expression of genes associated with virulence in C. albicans upon treatment with the peptide. nih.gov The antifungal action of dermaseptins is believed to be similar to their antibacterial mechanism, involving the disruption of the fungal cell membrane. nih.gov Research on various dermaseptins, including DRS-B1-B2 and DRS-S1, has demonstrated cytotoxic activity against Aspergillus fumigatus, with MICs in the micromolar range. nih.gov
Antiviral Activity Research
The antiviral potential of dermaseptins has also been explored in academic studies. mdpi.comnih.gov Research has indicated that some dermaseptins and their analogs can inhibit the infectivity of certain viruses. imrpress.comnih.gov For example, Dermaseptin S4 has been reported to inhibit the in vitro infectivity of HIV-1. imrpress.com More recent studies have investigated the antiviral activity of dermaseptin analogs against the Zika virus, with some derivatives showing potent inhibition of viral infection. nih.govnih.gov The proposed mechanism of antiviral action often involves the direct interaction of the peptide with the viral envelope, leading to its disruption. imrpress.com The C-terminal domain of the peptide may play a crucial role in its antiviral effect. ajol.info
Antiparasitic Activity Studies (e.g., Leishmania, Trypanosoma cruzi)
Dermaseptins have demonstrated significant activity against various parasites, including those responsible for leishmaniasis (Leishmania species) and Chagas disease (Trypanosoma cruzi). nih.govmdpi.comcedia.edu.ec These diseases are major health concerns in many parts of the world.
Studies have shown that dermaseptins can effectively kill both the promastigote and amastigote forms of Leishmania. nih.govresearchgate.net The leishmanicidal activity is thought to be mediated by the peptide's ability to permeabilize the parasite's cell membrane. rsc.org Similarly, dermaseptins have been found to be potent against Trypanosoma cruzi. nih.govmdpi.com Research on Dermaseptin 01 (DS 01) showed complete elimination of T. cruzi cells within two hours of incubation. nih.gov Importantly, some studies suggest that these peptides exhibit this antiparasitic activity without significant toxicity to mammalian cells, indicating a potential for therapeutic development. nih.gov
Anticancer Activity Research in Cell Lines and Animal Models
This compound, a peptide derived from the skin secretion of the South American orange-legged leaf frog, Pithecopus (Phyllomedusa) hypochondrialis, has demonstrated a broad spectrum of anticancer activities against various cancer cell lines. nih.gov These peptides, belonging to the dermaseptin superfamily, are known for their diverse antimicrobial and anticancer properties, often coupled with low cytotoxicity to normal cells. nih.gov
Research has shown that dermaseptins can exert their anticancer effects through multiple mechanisms. nih.govfrontiersin.org These include disrupting the cancer cell membrane and inducing programmed cell death, or apoptosis. nih.govfrontiersin.orgfrontiersin.org The specific mechanism of action can be concentration-dependent. nih.gov
Apoptotic Pathway Induction in Cancer Cells
Studies on various dermaseptin family members have revealed their capability to induce apoptosis in cancer cells. nih.govfrontiersin.orgnih.gov Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comijbs.com
The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of a cascade of enzymes called caspases, which are responsible for dismantling the cell. ijbs.com The intrinsic pathway, on the other hand, is often triggered by cellular stress, such as DNA damage, and involves the mitochondria releasing pro-apoptotic factors like cytochrome c. mdpi.com
For instance, research on Dermaseptin-PP, a related peptide, showed that it induces apoptosis in H157 lung cancer cells through both the endogenous mitochondrial pathway and the exogenous death receptor pathway. nih.govfrontiersin.org Similarly, Dermaseptin-PS1 was found to induce apoptosis in human glioblastoma U-251 MG cells via a mitochondrial-related signaling pathway at lower concentrations. nih.gov Another member, Dermaseptin-B2, when formulated as a hormonotoxin, was shown to induce cell death in PC3 prostate cancer cells through an apoptotic mechanism. mdpi.com The activation of apoptotic pathways in cancer cells is a key strategy in cancer therapy, as it can lead to the selective elimination of tumor cells. ijbs.com
Table 1: Investigated Dermaseptin Peptides and their Apoptotic Mechanisms
| Dermaseptin Peptide | Cancer Cell Line(s) | Observed Apoptotic Pathway |
|---|---|---|
| Dermaseptin-PP | H157 (Lung) | Endogenous mitochondrial and exogenous death receptor pathways. nih.govfrontiersin.org |
| Dermaseptin-PS1 | U-251 MG (Glioblastoma) | Mitochondrial-related signal pathway. nih.gov |
| Dermaseptin-B2 (as hormonotoxin) | PC3 (Prostate) | Apoptotic mechanism. mdpi.com |
Necrotic Pathways and Cell Cycle Arrest Studies
While apoptosis is a primary mechanism, some dermaseptins have been observed to induce necrosis, a different form of cell death, particularly at higher concentrations. mdpi.com For example, Dermaseptin-B2 was suggested to cause necrotic cell death in PC3 cells. mdpi.com
Furthermore, the induction of cell cycle arrest is another mechanism by which anticancer agents can inhibit tumor growth. medsci.org This process halts cell proliferation at specific checkpoints in the cell cycle, preventing the division of cancerous cells. medsci.org While the direct investigation of this compound on cell cycle arrest is not detailed in the provided search results, the study of related natural products demonstrates the potential for such mechanisms. medsci.org
Selectivity Towards Cancer Cells Versus Normal Cells
A significant advantage of many antimicrobial peptides, including dermaseptins, is their selective cytotoxicity towards cancer cells while showing minimal harm to normal, healthy cells. nih.govfrontiersin.orgfrontiersin.org This selectivity is a crucial attribute for developing safer and more effective cancer therapies. oaepublish.comoncotarget.com
For example, Dermaseptin-PP displayed selective cytotoxicity against H157, MCF-7, PC-3, and U251 MG cancer cells but had low hemolytic effect on normal HMEC-1 cells. nih.govfrontiersin.org Similarly, Dermaseptin-PS1's membrane-disrupting effects were observed at higher concentrations on cancer cells, while cell membrane integrity of normal cells was less affected at lower concentrations. nih.gov Dermaseptin-PD-1 and Dermaseptin-PD-2 also exhibited low cytotoxicity on normal human cells. mdpi.com This selectivity is often attributed to differences in the membrane composition and properties between cancerous and normal cells. rsc.org
Table 2: Selectivity of Various Dermaseptin Peptides
| Dermaseptin Peptide | Cancer Cell Lines | Normal Cell Line(s) | Outcome |
|---|---|---|---|
| Dermaseptin-PP | H157, MCF-7, PC-3, U251 MG | HMEC-1 | Selective cytotoxicity to cancer cells, low hemolytic effect. nih.govfrontiersin.org |
| Dermaseptin-PS1 | U-251 MG | Not specified | Concentration-dependent membrane disruption, suggesting selectivity. nih.gov |
| Dermaseptin-PD-1 & PD-2 | H157, PC-3, U251 MG | Not specified | Low cytotoxicity on normal human cells. mdpi.com |
Immunomodulatory and Anti-inflammatory Effects in Preclinical Models
Beyond their direct antimicrobial and anticancer actions, some peptides from the dermaseptin family have been shown to possess immunomodulatory and anti-inflammatory properties. imrpress.comnih.gov These activities suggest a broader therapeutic potential for these molecules in modulating host defense and inflammatory responses.
Modulation of Cytokine Production Research
Cytokines are key signaling molecules that regulate immune responses. mdpi.com The modulation of cytokine production is a critical aspect of controlling inflammation and immune cell function. nih.gov Research on Dermaseptin (DRs S1) has shown that it can stimulate the production of reactive oxygen species and the release of myeloperoxidase in polymorphonuclear leukocytes (PMNs), which are important components of the innate immune system. nih.gov This suggests a role for dermaseptins in modulating the activity of immune cells. While direct studies on this compound's effect on specific cytokine production profiles are not extensively detailed, the actions of related peptides point towards a potential to influence these pathways.
Interactions with Immune Cells
Dermaseptins have been shown to possess immunomodulatory capabilities, influencing the activity of various immune cells. nih.govmdpi.com Some dermaseptins can stimulate the microbicidal activities of polymorphonuclear leukocytes. nih.gov Furthermore, certain members of the dermaseptin family, like DRS-S4, can bind to lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria. nih.gov This interaction can suppress the activation of macrophages and reduce the production of inflammatory cytokines. nih.gov The effect of dermaseptins on immune cells, such as mouse peritoneal macrophages, has been a subject of study to assess their toxicity and potential for modulating immune responses. nih.gov The low toxicity of some dermaseptins towards macrophages is a promising characteristic for their potential therapeutic development. researchgate.net
| Cell Type | Interaction/Effect | Reference |
| Polymorphonuclear leukocytes | Stimulation of microbicidal activities | nih.gov |
| Macrophages | Suppression of activation and cytokine production (via LPS binding) | nih.gov |
| Mouse peritoneal macrophages | Assessed for cytotoxicity | nih.gov |
Wound Healing Promotion Research in in vitro and Animal Models
The process of wound healing is complex, involving distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling. uni-hannover.de A critical part of the proliferative phase is re-epithelialization, where keratinocytes migrate and proliferate to cover the wound surface. uni-hannover.deopendermatologyjournal.com In vitro wound healing assays, such as the scratch assay, are commonly used to study cell migration and the effects of potential therapeutic agents on this process. uni-hannover.de These assays provide a controlled environment to investigate the molecular mechanisms of wound repair as a cost-effective and ethical alternative to animal models. uni-hannover.de
Animal models, particularly in rodents like mice and rats, are also extensively used in wound healing research. nih.govnih.gov These models, which can involve full-thickness incisional or excisional wounds, allow for the macroscopic and histological analysis of the healing process, including re-epithelialization and granulation tissue formation. nih.gov However, it is important to note that wound healing in rodents relies more on contraction compared to the re-epithelialization and granulation tissue formation seen in humans, which can be a limitation of these models. researchgate.net Some studies have utilized porcine models due to the greater similarity of their skin anatomy and immune system to humans. nih.govmdpi.com
While direct research specifically detailing the effects of this compound on wound healing is not extensively available in the provided results, the known immunomodulatory and antimicrobial properties of the dermaseptin family suggest a potential role in creating a favorable environment for wound repair. nih.govfrontiersin.org For instance, another dermaseptin, Dermaseptin-AC, was evaluated for its skin safety on rat skin wounds and showed no irritation. nih.gov The ability of AMPs to modulate the immune response and inhibit microbial growth are crucial factors in preventing infection and promoting the progression of healing. mdpi.complos.org
| Model Type | Description | Relevance to Wound Healing Research |
| In vitro Scratch Assay | A 2D cell monolayer is "wounded," and the rate of cell migration to close the gap is measured. | Allows for the study of keratinocyte migration and proliferation, key components of re-epithelialization. uni-hannover.de |
| Rodent Models (Mice, Rats) | Full-thickness incisional or excisional wounds are created on the animal's dorsum. | Enables macroscopic and histological analysis of all phases of wound healing, including inflammation and tissue formation. nih.gov |
| Porcine Models | Wounds are created on pigs, whose skin is anatomically more similar to human skin. | Considered a more clinically relevant preclinical model for studying wound healing. nih.govmdpi.com |
Structure Activity Relationship Sar and Rational Design of Dermaseptin H15 Analogs
Amino Acid Substitution and Deletion Studies
Amino acid substitution is a key strategy to modulate the bioactivity of dermaseptin (B158304) peptides. Studies on dermaseptin S4, a related peptide, have shown that strategic substitutions can dramatically alter the peptide's spectrum of activity. nih.gov For instance, replacing specific amino acids to increase the net positive charge has been shown to enhance antibacterial potency by orders of magnitude while reducing hemolytic effects. nih.govresearchgate.net
In one study, the substitution of a methionine residue with lysine (B10760008) at position 4 and another lysine at position 20 in dermaseptin S4 (K4K20-S4) resulted in a significant increase in antibacterial activity against Gram-negative bacteria. nih.govresearchgate.net Conversely, substitutions that introduced negative charges were found to be as active as the parent dermaseptin S4 or even less active. nih.gov These findings highlight that the N-terminal domain's interactions are critical for the peptide's oligomerization and its spectrum of action. nih.govresearchgate.net
Table 1: Effects of Amino Acid Substitutions on Dermaseptin S4 Analogs
| Analog | Modification | Effect on Antibacterial Activity | Effect on Hemolytic/Antiprotozoan Activity | Reference |
|---|---|---|---|---|
| K4-S4 | Methionine to Lysine at position 4 | Significantly Increased | Similar to K4K20-S4 | nih.gov |
| K20-S4 | Alanine to Lysine at position 20 | Similar to or less than Dermaseptin S4 | Similar to Dermaseptin S4 | nih.gov |
| K4K20-S4 | M4K and A20K substitutions | ~100-fold increase vs. Gram-negative bacteria | 2-3 fold more potent | nih.govresearchgate.net |
| Negative Charge Substitutions | Introduction of negatively charged residues | Similar to or less than Dermaseptin S4 | Similar to Dermaseptin S4 | nih.govresearchgate.net |
| K4S4(1-16) | M4K substitution and deletion of 12 C-terminal residues | Maintained activity | Reduced cytotoxicity | nih.govmdpi.com |
Peptide Length and Truncation Investigations
Investigations into the optimal length of dermaseptin peptides have revealed that truncated versions can retain significant antimicrobial activity, often with improved selectivity. nih.govnih.gov The N-terminal helical domain is considered essential for the antimicrobial action of dermaseptins, while the C-terminal tail is not always a prerequisite. nih.gov
Studies have demonstrated that N-terminal fragments of dermaseptin S4, ranging from 13 to 16 amino acids, maintain considerable antimicrobial efficacy. nih.govnih.gov Specifically, a 15-mer analog of dermaseptin S4 showed a 100-fold increase in antibacterial potency compared to the native peptide. nih.gov However, shortening the peptide to less than 13 residues often leads to a substantial loss of antimicrobial activity. nih.gov
For instance, a 19-mer truncated derivative of a novel dermaseptin (DM-PC) exhibited similar antimicrobial strength to the full-length peptide but with markedly lower hemolytic effects. nih.gov Further truncation to a 10-mer, coupled with strategic amino acid substitutions to optimize positive charge and hydrophobicity, also resulted in a potent antimicrobial peptide. nih.gov These findings underscore that optimizing the length and physicochemical properties of the C-terminal domain can effectively reverse the selectivity of dermaseptins between bacterial and mammalian cells. nih.gov
Chirality and D-Amino Acid Incorporations Research
The incorporation of D-amino acids into peptide structures is a strategy employed to enhance stability against enzymatic degradation and to probe the structural requirements for activity. harvard.edursc.org While specific research on D-amino acid incorporation in Dermaseptin-H15 is not widely documented, the principles are applicable. The alternating L- and D-amino acid arrangement in peptides like gramicidin (B1672133) allows for the formation of unique channel structures. ias.ac.in
In other protein systems, the replacement of a glycine (B1666218) residue, which is achiral, with a D-amino acid has been shown to be functionally permissible, whereas replacement with the corresponding L-amino acid can render the protein non-functional. ias.ac.in This suggests that in certain structural contexts, a D-amino acid can mimic the conformational space occupied by a glycine. The synthesis of peptides containing D-amino acids typically requires non-ribosomal methods or specialized in vitro translation systems with modified ribosomes. harvard.eduias.ac.in The introduction of D-amino acids into this compound could therefore be a promising avenue for creating more robust and potentially more active analogs.
Cyclization and Backbone Modification Strategies
Cyclization is a powerful strategy for constraining the conformation of a peptide, which can lead to increased stability, binding affinity, and selectivity. nih.gov While many cyclization strategies focus on well-defined secondary structures like α-helices and β-sheets, they can also be applied to peptides with less regular conformations. nih.gov
For dermaseptins, which adopt an α-helical structure upon membrane interaction, cyclization could lock the peptide into its bioactive conformation. mdpi.com This can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or backbone cyclization. google.comgoogle.com For example, introducing a template to stabilize a β-hairpin conformation has been shown to be important for the antimicrobial activity of protegrin-like peptides. google.com Although specific studies on the cyclization of this compound are limited, the principles derived from other antimicrobial peptides suggest this would be a fruitful area of investigation. The enhanced structural rigidity from cyclization can improve resistance to proteases, a significant advantage for therapeutic peptides. imrpress.com
N-Terminal and C-Terminal Modifications Research
Modifications at the N-terminus and C-terminus of peptides are common strategies to enhance their stability and biological activity. lifetein.comsigmaaldrich.com N-terminal acetylation and C-terminal amidation are frequent modifications that neutralize the terminal charges, making the peptide more similar to a native protein and potentially increasing its ability to enter cells. lifetein.com
C-terminal amidation is a naturally occurring post-translational modification in many dermaseptins, where a C-terminal glycine residue acts as an amide donor. nih.gov This modification is known to increase the net positive charge and can enhance the biological activity and stability of peptides by protecting them from enzymatic degradation. nih.govlifetein.com For instance, a 19-mer truncated derivative of a dermaseptin, which retained the C-terminal amide, showed an increased net positive charge. nih.gov
In studies on dermaseptin S4 analogs, modifications at the N-terminus were found to be crucial in preventing peptide aggregation, which in turn significantly enhanced antibacterial potency. nih.gov Specifically, substitutions at the N-terminal domain that disrupted monomer interactions led to less aggregation and a dramatic increase in activity against bacteria. nih.govresearchgate.net
Lipidation and Other Conjugation Strategies for Enhanced Activity
Lipidation, the covalent attachment of a lipid moiety to a peptide, is a strategy used to increase the peptide's affinity for biological membranes and enhance its antimicrobial activity. nih.gov The attached fatty acid can increase the hydrophobicity of the peptide, facilitating its insertion into the lipid bilayer of target cells. nih.govacs.org
This modification can be applied to either the N- or C-terminus of the peptide. nih.gov Studies on other antimicrobial peptides have shown that acylation can lead to improved bactericidal properties. nih.gov For example, the conjugation of a cyclohexylalanine (Cha) residue, a hydrophobic amino acid, to the C-terminus of a 10-mer dermaseptin derivative was shown to be critical for retaining the antimicrobial activity of the parent peptide. nih.gov When this hydrophobic residue was replaced by alanine, the resulting peptide was much less potent. nih.gov This highlights the importance of hydrophobicity, which can be modulated by lipidation, in the activity of dermaseptin analogs.
In Silico Design and Predictive Modeling for Novel this compound Variants
In silico methods, including predictive modeling and molecular docking, are increasingly used to rationally design novel peptide variants with improved properties. researchgate.netmdpi.comnih.gov These computational approaches can screen large virtual libraries of peptide analogs to identify candidates with desired characteristics, such as enhanced antimicrobial activity or reduced toxicity, before undertaking laborious and expensive chemical synthesis and biological testing. researchgate.netnih.gov
For dermaseptins, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties (e.g., charge, hydrophobicity, helical content) with biological activity. rsc.org Molecular dynamics simulations can provide insights into how a peptide interacts with a bacterial membrane at an atomic level, helping to understand its mechanism of action and guide the design of more effective analogs. researchgate.net Machine learning algorithms can be trained on existing data of dermaseptin analogs to predict the activity of new, untested sequences. nih.govresearchgate.net By leveraging these computational tools, the process of discovering and optimizing novel this compound variants can be significantly accelerated. nih.gov
Synthetic and Biosynthetic Pathways Research for Dermaseptin H15
Solid-Phase Peptide Synthesis (SPPS) Methodologies and Optimization
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of dermaseptins. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process. For dermaseptins, automated synthesizers are often employed to streamline this process.
Fmoc and Boc Strategies
The synthesis of peptides like Dermaseptin-H15 on a solid support relies on the use of protecting groups for the N-terminus of the amino acids to be added. The two most common strategies are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies.
The Fmoc strategy is the most widely used method for the synthesis of dermaseptins. It utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. This protecting group is removed by treatment with a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). The side chains of the amino acids are protected by acid-labile groups. The key advantage of the Fmoc strategy is its orthogonality, meaning the N-terminal and side-chain protecting groups can be removed under different conditions, which minimizes side reactions. The mild conditions for Fmoc group removal make it suitable for the synthesis of complex and longer peptides.
The Boc strategy , while being the historically older method, is less commonly used for dermaseptin (B158304) synthesis. It employs the acid-labile Boc group for N-terminal protection, which is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). The side-chain protecting groups in this strategy are typically removed by a much stronger acid, like hydrofluoric acid (HF). The harsher acidic conditions required for Boc deprotection can sometimes lead to degradation of the peptide chain, making the Fmoc strategy generally more favorable.
| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Cleavage from Resin | Advantages | Disadvantages |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Mild base (e.g., Piperidine in DMF) | Acid-labile (e.g., tBu, Trt) | Strong acid (e.g., TFA) | Mild conditions, suitable for complex peptides, easy automation. | Potential for side reactions like aspartimide formation. |
| Boc | tert-butyloxycarbonyl | Moderate acid (e.g., TFA) | Strong acid-labile (e.g., Bzl) | Strong acid (e.g., HF) | Less expensive reagents. | Harsh acidic conditions can degrade the peptide. |
Coupling Reagent Selection and Optimization
The formation of the peptide bond between the free N-terminus of the growing peptide chain and the carboxyl group of the incoming amino acid requires the activation of the carboxyl group. This is achieved using coupling reagents. The choice of coupling reagent is critical for the efficiency of the synthesis and for minimizing side reactions such as racemization.
For the synthesis of dermaseptins, a variety of coupling reagents can be employed. These are often categorized into carbodiimides and phosphonium or aminium salts.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective activating agents. They are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency.
Phosphonium and Aminium (Uronium) Salts are highly efficient and rapid coupling reagents. Commonly used examples include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
The selection of the coupling reagent can be optimized based on the specific amino acid sequence of this compound. For instance, sterically hindered amino acids may require more potent activators like HATU to ensure complete and efficient coupling.
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC | HOBt, Oxyma | Cost-effective, can lead to byproduct formation. |
| Phosphonium Salts | PyBOP, PyAOP | - | High coupling efficiency, less risk of side reactions compared to uronium salts. |
| Aminium/Uronium Salts | HBTU, HATU | - | Very rapid and efficient, widely used in automated synthesis. |
Challenges and Advancements in SPPS for Dermaseptins
The synthesis of dermaseptins, including presumably this compound, can present challenges due to their physicochemical properties. Dermaseptins are often hydrophobic and have a tendency to aggregate, which can hinder the coupling and deprotection steps during SPPS. frontiersin.org This aggregation is a result of intermolecular interactions between the growing peptide chains on the resin.
Challenges:
Peptide Aggregation: The formation of secondary structures (α-helices or β-sheets) by the growing peptide chain can lead to incomplete reactions. frontiersin.org
Difficult Sequences: Certain amino acid sequences, particularly those rich in hydrophobic residues, are more prone to aggregation and can be challenging to synthesize. frontiersin.org
Racemization: The activation of the carboxyl group of amino acids can lead to a loss of stereochemical integrity, resulting in the formation of diastereomeric impurities.
Advancements to Overcome Challenges:
Microwave-Assisted SPPS: The use of microwave irradiation can accelerate the coupling and deprotection steps, reducing reaction times and potentially minimizing aggregation by disrupting intermolecular hydrogen bonds.
Specialized Resins and Linkers: The development of novel solid supports and linkers can improve the solvation of the growing peptide chain and facilitate the synthesis of difficult sequences.
Advanced Coupling Reagents: The continuous development of more efficient and selective coupling reagents helps to improve yields and reduce side reactions.
Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl), to the reaction mixture can help to disrupt peptide aggregation.
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis is a classical method where the reactions are carried out in a homogeneous solution. While it allows for the purification of intermediates at each step, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides like this compound. For the large-scale production of shorter peptides, solution-phase synthesis can be a viable and cost-effective option. However, for research and development purposes, and for the synthesis of peptides of the length of dermaseptins, SPPS is the overwhelmingly preferred method.
Recombinant Expression and Purification Strategies
An alternative to chemical synthesis for producing peptides like this compound is through recombinant DNA technology. This involves introducing a synthetic gene encoding the peptide into a suitable host organism, which then produces the peptide.
Commonly used expression systems include bacteria (such as Escherichia coli), yeast (Pichia pastoris), and plant cells. A significant challenge in the recombinant expression of antimicrobial peptides is their potential toxicity to the host cells. To circumvent this, dermaseptins are often expressed as fusion proteins. The peptide is linked to a larger, non-toxic protein partner, which can also aid in purification. After expression, the fusion protein is purified, and the this compound is then cleaved from its fusion partner using a specific chemical or enzymatic method.
General Steps in Recombinant Production:
Gene Synthesis: Chemical synthesis of the DNA sequence encoding this compound.
Vector Construction: Insertion of the synthetic gene into an expression vector.
Transformation: Introduction of the vector into the chosen host organism.
Expression: Induction of gene expression to produce the fusion protein.
Purification: Isolation of the fusion protein from the host cell lysate, often using affinity chromatography.
Cleavage: Release of this compound from the fusion partner.
Final Purification: Further purification of the target peptide to remove the fusion partner and other impurities.
While recombinant production can be cost-effective for large-scale manufacturing, the process requires significant optimization for each specific peptide.
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic peptide synthesis is an emerging field that utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. This approach offers several advantages over chemical synthesis, including high stereospecificity (avoiding racemization) and the use of milder, more environmentally friendly reaction conditions.
The process can be controlled to favor synthesis over hydrolysis by manipulating the reaction conditions, such as using organic co-solvents or employing modified enzymes. While this method holds promise for "green" peptide production, its application for the synthesis of long peptides like this compound is still under development and not as established as SPPS. Research in this area is focused on discovering and engineering enzymes with suitable properties for efficient and controlled peptide synthesis.
Biosynthetic Pathways and Gene Encoding Research for Dermaseptins
Dermaseptins, a superfamily of antimicrobial peptides found in the skin secretions of Phyllomedusine and Hylid frogs, are synthesized through a well-defined biosynthetic pathway involving gene encoding, precursor protein synthesis, and post-translational modifications. kambonomad.com Research into these pathways has revealed a highly conserved system for producing a diverse array of mature, biologically active peptides from a common genetic blueprint. nih.gov While specific research on this compound is not extensively detailed in available literature, the general pathway for the dermaseptin family provides a robust model for its biosynthesis.
Genetic Precursors and Prepropeptide Structure
Dermaseptins are initially translated from messenger RNA (mRNA) into larger, inactive precursor proteins known as prepropeptides. This precursor structure is a common feature among many secreted peptides in amphibians and serves to traffic the molecule through the secretory pathway and ensure it remains inactive until its release. nih.govresearchgate.net The analysis of complementary DNA (cDNA) cloned from frog skin secretion libraries has consistently revealed a canonical architecture for these precursors. nih.gov
The prepropeptide is organized into distinct domains:
N-Terminal Signal Peptide: This highly conserved, hydrophobic region, typically 22 amino acids in length, directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.govnih.gov
Acidic Spacer Region: Following the signal peptide is an acidic propeptide domain. This region is rich in acidic amino acid residues. researchgate.net
Cleavage Site: A specific proteolytic cleavage site, most commonly a Lys-Arg (K-R) dibasic pair, separates the acidic spacer from the mature peptide sequence. nih.govmdpi.com
Mature Peptide Sequence: The C-terminal domain contains the amino acid sequence of the final, active dermaseptin peptide.
Amidation Signal: Often, the mature peptide sequence is followed by a glycine (B1666218) residue, which acts as a donor for C-terminal amidation, a crucial post-translational modification. mdpi.com
| Domain | Typical Length (Amino Acids) | Key Features | Function |
|---|---|---|---|
| Signal Peptide | ~22 | Hydrophobic, Highly Conserved | Directs protein to secretory pathway |
| Acidic Spacer | 19-23 | Rich in acidic residues (e.g., Glutamic acid) | May assist in proper folding and prevent premature activity |
| Cleavage Site | 2 | Typically Lys-Arg (K-R) | Site for enzymatic cleavage to release the mature peptide |
| Mature Peptide | 27-34 | Variable sequence, Cationic, Amphipathic | The final, biologically active antimicrobial peptide |
| Amidation Signal | 1-2 | Often Glycine (G) or Gly-Glu (GE) | Donor for C-terminal amidation |
Gene Structure and Evolution
Genomic studies of various dermaseptin family members, such as Dermaseptin B, have elucidated a conserved gene structure. nih.gov The genes are typically organized into two or more exons separated by introns. kambonomad.com A common arrangement features:
Exon 1: This exon encodes the highly conserved 5'-untranslated region, the 22-residue signal peptide, and the first few amino acids of the acidic spacer region. nih.govnih.gov
Intron: A small intron separates the first and second exons. nih.gov
Exon 2: This exon contains the genetic information for the remainder of the acidic propiece, the Lys-Arg processing signal, and the progenitor sequence of the mature dermaseptin. nih.gov
This genetic organization, where the signal sequence and the mature peptide sequence are on separate exons, is significant. nih.gov The remarkable conservation of the first exon, often referred to as a "secretory cassette," across genes that encode for vastly different mature peptides (including antimicrobial peptides and even opioid peptides) suggests a shared evolutionary origin. nih.gov This genetic modularity allows for the rapid diversification of the mature peptide sequence through mechanisms like gene duplication and hypermutation, while conserving the essential machinery for secretion. kambonomad.com This evolutionary strategy has enabled frogs to develop a vast and diverse library of antimicrobial peptides to defend against a wide range of pathogens. kambonomad.comnih.gov
Post-Translational Modifications
After the prepropeptide is translated, it undergoes a series of post-translational modifications (PTMs) to become a fully functional dermaseptin. jackwestin.com These modifications are critical for the peptide's structure, stability, and biological activity.
The key PTMs in dermaseptin biosynthesis are:
Signal Peptide Cleavage: As the prepropeptide enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off, resulting in a "propeptide."
Proteolytic Cleavage: Within the Golgi apparatus or secretory vesicles, endoproteases recognize and cleave the propeptide at the specific dibasic site (e.g., Lys-Arg). nih.gov This releases the mature peptide from the acidic spacer.
C-Terminal Amidation: For many dermaseptins, the C-terminal carboxyl group is converted to an amide. This modification, facilitated by an enzyme that uses the C-terminal glycine as an amide donor, neutralizes the negative charge of the carboxyl group, which can enhance the peptide's antimicrobial activity.
| Modification Step | Enzymes Involved (General) | Location | Purpose |
|---|---|---|---|
| Signal Peptide Cleavage | Signal Peptidases | Endoplasmic Reticulum | Allows the propeptide to enter the secretory pathway |
| Proteolytic Cleavage | Prohormone Convertases (e.g., furin-like enzymes) | Golgi / Secretory Vesicles | Releases the mature peptide from the inactive propeptide |
| C-Terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Secretory Vesicles | Increases net positive charge, enhances stability and antimicrobial activity |
This multi-step process ensures that the potent, membrane-lytic dermaseptin peptides are safely synthesized and stored in an inactive form within the frog's granular glands, only becoming active upon secretion as part of its chemical defense system.
Advanced Research Methodologies and Analytical Techniques for Dermaseptin H15
Proteomics and Peptidomics in Dermaseptin-H15 Discovery and Characterization
Proteomics and peptidomics are powerful high-throughput techniques crucial for the discovery and characterization of novel peptides like this compound. nih.gov These fields focus on the large-scale study of proteins and peptides, respectively, within a biological system. nih.govmdpi.com
The discovery of new neuropeptides and hormones, a class of molecules to which antimicrobial peptides are related, has been greatly accelerated by these mass spectrometry (MS)-based technologies. nih.gov The general workflow involves the extraction of peptides from a biological source, followed by separation using techniques like liquid chromatography (LC). The separated peptides are then introduced into a mass spectrometer for analysis. nih.gov High-resolution mass spectrometry can perform high-throughput profiling of these complex biological samples, even with low concentrations of the target molecules. biorxiv.org
In the context of this compound, which originates from the skin secretions of amphibians, peptidomic analysis of these secretions would be the primary method for its initial identification. This involves collecting the secretion, separating the complex mixture of peptides, and using tandem mass spectrometry (MS/MS) to determine the amino acid sequence of each peptide. This sequencing information is then used to identify known peptides or to characterize novel ones.
Key steps in the peptidomic discovery of this compound would include:
Sample Collection: Obtaining skin secretions from the relevant amphibian species.
Peptide Extraction: Isolating the peptide fraction from other components of the secretion.
Chromatographic Separation: Using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptides. nih.gov
Mass Spectrometry Analysis: Determining the mass-to-charge ratio of the peptides.
Tandem Mass Spectrometry (MS/MS): Fragmenting the peptides and analyzing the fragments to determine the amino acid sequence.
High-Throughput Screening (HTS) Assays for Activity Profiling
High-Throughput Screening (HTS) is a drug discovery process that allows for the automated testing of a large number of chemical and biological compounds against a specific biological target. bmglabtech.com This methodology is essential for efficiently profiling the activity of peptides like this compound against a wide array of targets. bmglabtech.comselvita.com
For this compound, HTS assays are employed to determine its antimicrobial spectrum and potency. This involves testing the peptide against a large panel of different bacterial and fungal species in a miniaturized format, typically in 96-, 384-, or even 1536-well plates. selvita.com The goal of these screens is to identify "hits" or "leads," which are compounds that show the desired effect on the target. bmglabtech.com
Common HTS assay formats for antimicrobial activity profiling include:
Broth Microdilution Assays: Where the peptide is serially diluted in microplates containing a standardized suspension of microorganisms. The minimum inhibitory concentration (MIC) is then determined by observing the lowest concentration of the peptide that prevents visible growth.
Fluorescence-Based Assays: These assays use fluorescent dyes that indicate cell viability. A decrease in fluorescence upon treatment with this compound would indicate cell death.
Luminescence-Based Assays: Similar to fluorescence assays, these use a luminescent signal, often based on ATP content, to measure cell viability.
The data from these HTS campaigns are analyzed to create a comprehensive activity profile for this compound, highlighting its spectrum of activity and identifying the most sensitive microbial strains.
Advanced Microscopy Techniques (e.g., AFM) in Interaction Studies
Advanced microscopy techniques are invaluable for visualizing the interactions of this compound at the nanoscale. Atomic Force Microscopy (AFM) is a particularly powerful tool in this regard, as it can provide three-dimensional images of biological surfaces, such as cell membranes, with sub-nanometer resolution. nih.govscielo.org.mx
AFM can be used to study the effects of this compound on the morphology and integrity of microbial cell membranes. nih.gov By imaging bacterial cells before and after treatment with the peptide, researchers can directly observe the physical damage caused by this compound, such as pore formation, membrane disruption, and cell lysis. nih.gov This provides direct visual evidence for the peptide's mechanism of action.
Beyond imaging, AFM can also be used in a force spectroscopy mode to measure the mechanical properties of cell membranes and to probe the forces of interaction between the peptide and the membrane. nih.gov This allows for a quantitative analysis of how this compound affects membrane stability and elasticity.
Applications of AFM in studying this compound interactions include:
Topographical Imaging: Visualizing the surface of microbial cells and observing changes induced by the peptide.
Force Spectroscopy: Measuring the forces required to indent or puncture the cell membrane, providing insights into membrane integrity. nih.gov
Real-Time Imaging: Observing the dynamics of peptide-membrane interactions as they occur.
Flow Cytometry for Cellular Response Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. certisoncology.com It allows for the rapid and quantitative measurement of multiple cellular parameters, making it an ideal tool for studying the cellular responses to this compound. certisoncology.comfrontiersin.org
In the context of this compound research, flow cytometry can be used to assess a variety of cellular responses in microbial cells upon peptide treatment. For example, by using specific fluorescent dyes, researchers can quantify the extent of membrane permeabilization, changes in membrane potential, and the induction of apoptosis or necrosis.
Key applications of flow cytometry in this compound research include:
Membrane Permeabilization Assays: Using dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, to quantify the percentage of cells with damaged membranes.
Membrane Potential Assays: Employing voltage-sensitive dyes to measure changes in the membrane potential of bacterial cells, a common effect of membrane-active antimicrobial peptides.
Apoptosis and Necrosis Assays: Using a combination of dyes to differentiate between live, apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the peptide.
Cell Cycle Analysis: Determining the effect of the peptide on the cell cycle of target microorganisms. certisoncology.com
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the heat changes that occur during a binding interaction. nih.gov It is a powerful tool for characterizing the thermodynamics of binding between a peptide like this compound and its target, such as a microbial membrane or a specific molecular receptor. nih.govnih.gov
In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target molecule, and the heat released or absorbed during the binding event is measured. tainstruments.com This allows for the direct determination of the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated. nih.gov
This thermodynamic information provides valuable insights into the driving forces behind the binding of this compound to its target. For example, the enthalpy change can indicate the formation of hydrogen bonds or van der Waals interactions, while the entropy change can reflect changes in the conformation of the peptide or its target upon binding.
Thermodynamic Parameters Determined by ITC:
| Parameter | Description |
| Binding Affinity (Ka) | A measure of the strength of the binding interaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding, reflecting the changes in bonding. harvard.edu |
| Stoichiometry (n) | The ratio of the peptide to its target in the complex. |
| Gibbs Free Energy Change (ΔG) | Indicates the spontaneity of the binding process. harvard.edu |
| Entropy Change (ΔS) | Reflects the change in disorder of the system upon binding. harvard.edu |
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor molecular interactions. criver.com It is a valuable tool for studying the kinetics of binding between this compound and its target, providing information on how quickly the binding occurs and how long the complex remains stable. criver.comnih.gov
In an SPR experiment, the target molecule is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip, and the binding of the peptide to the immobilized target is detected as a change in the refractive index at the sensor surface. criver.com This change is recorded in a sensorgram, which is a plot of the binding response over time. criver.com
From the sensorgram, the association rate constant (ka), which describes how quickly the peptide binds to the target, and the dissociation rate constant (kd), which describes how quickly the complex falls apart, can be determined. nih.gov The ratio of these two constants gives the equilibrium dissociation constant (KD), which is a measure of the binding affinity.
Kinetic Parameters Determined by SPR:
| Parameter | Description |
| Association Rate Constant (ka) | The rate at which the peptide-target complex is formed. nih.gov |
| Dissociation Rate Constant (kd) | The rate at which the peptide-target complex dissociates. nih.gov |
| Equilibrium Dissociation Constant (KD) | A measure of the binding affinity, with lower values indicating stronger binding. nih.gov |
Transcriptomics and Gene Expression Profiling in Response to this compound
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under a specific set of conditions. nih.gov By analyzing the transcriptome of a microorganism in the presence and absence of this compound, researchers can gain insights into the cellular pathways that are affected by the peptide. nih.gov
This technique, often performed using RNA sequencing (RNA-seq), can reveal which genes are upregulated or downregulated in response to peptide treatment. nih.gov For example, if genes involved in cell wall synthesis are upregulated, it might suggest that the microorganism is attempting to repair damage caused by this compound. Conversely, if genes involved in key metabolic pathways are downregulated, it could indicate a general shutdown of cellular processes leading to cell death.
The results of a transcriptomic analysis can provide a global view of the cellular response to this compound, helping to elucidate its mechanism of action and to identify potential resistance mechanisms. This information can be invaluable for understanding the broader biological impact of the peptide.
Metabolomics Approaches to Cellular Perturbations
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which the cellular perturbations induced by this compound can be investigated. This analytical approach offers a real-time snapshot of the physiological state of a cell, directly reflecting the biochemical activity and cellular responses to external stimuli such as an antimicrobial peptide. nih.govspandidos-publications.com By profiling the changes in the metabolome of a cell upon exposure to this compound, researchers can elucidate its precise mechanisms of action beyond membrane disruption and identify specific intracellular targets and pathways that are affected. mdpi.commdpi.comresearchgate.net
Advanced analytical techniques form the backbone of metabolomics research. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are principal methods for separating, identifying, and quantifying a wide array of metabolites. Nuclear magnetic resonance (NMR) spectroscopy is another key technique, offering non-destructive analysis and detailed structural information on metabolites. nih.govmdpi.combiorxiv.org These technologies enable the detection of subtle to significant changes across a broad spectrum of metabolic pathways.
When applied to the study of this compound, these methodologies can reveal its impact on various aspects of cellular metabolism. For instance, studies on other antimicrobial peptides (AMPs) have shown that they can interfere with essential metabolic processes such as energy metabolism, amino acid metabolism, nucleotide synthesis, and lipid metabolism. spandidos-publications.comresearchgate.netresearchgate.net It is hypothesized that this compound, like other dermaseptins, may exert its antimicrobial effects not only by permeabilizing the cell membrane but also by targeting and disrupting these crucial intracellular metabolic functions. mdpi.comnih.gov
Research findings from studies on similar antimicrobial peptides provide a framework for the expected metabolic consequences of this compound treatment. For example, a metabolomic analysis of bacterial cells treated with an antimicrobial peptide revealed significant alterations in pathways related to peptidoglycan synthesis, the tricarboxylic acid (TCA) cycle, and purine (B94841) and pyrimidine (B1678525) metabolism. researchgate.net Another study on a different AMP demonstrated a dose-dependent shift in the metabolic profile of cancer cells, particularly affecting glycolysis and the TCA cycle. spandidos-publications.com
Based on the known mechanisms of dermaseptins and other AMPs, a metabolomics study of cells treated with this compound would likely uncover significant perturbations in key metabolic pathways. These could include the disruption of ATP synthesis through interference with the TCA cycle and oxidative phosphorylation, altered amino acid biosynthesis and degradation pathways, and impaired nucleic acid synthesis due to the depletion of precursor molecules.
The following data table illustrates the potential metabolic perturbations in a target cell (e.g., a bacterium or cancer cell) following treatment with this compound, as inferred from studies on analogous antimicrobial peptides.
Table 1: Hypothetical Metabolomic Profile Changes in Target Cells Treated with this compound
| Metabolic Pathway | Affected Metabolite | Observed Change | Potential Implication |
| Energy Metabolism | ATP | Decrease | Inhibition of energy-dependent cellular processes |
| Pyruvate | Decrease | Disruption of glycolysis and entry into TCA cycle mdpi.com | |
| Citrate | Decrease | Impairment of the Tricarboxylic Acid (TCA) cycle | |
| Succinate | Decrease | Disruption of TCA cycle and electron transport chain | |
| Amino Acid Metabolism | Glutamate | Decrease | Perturbation of amino acid synthesis and nitrogen metabolism researchgate.net |
| Proline | Increase | Stress response, potential role in redox homeostasis | |
| Leucine | Decrease | Inhibition of protein synthesis | |
| Isoleucine | Decrease | Inhibition of protein synthesis | |
| Nucleotide Metabolism | dGMP | Decrease | Impairment of DNA synthesis and repair |
| UMP | Decrease | Impairment of RNA and DNA synthesis | |
| Lipid Metabolism | Acetyl-CoA | Decrease | Disruption of fatty acid synthesis and energy production |
| Glycerophospholipids | Decrease | Alteration of cell membrane composition and integrity researchgate.net |
Comparative Studies and Evolution of Dermaseptin H15
Comparison with Other Dermaseptin (B158304) Family Peptides (e.g., Dermaseptin-PH, Dermaseptin-S1, Dermaseptin-B2)
Dermaseptins are typically short, cationic peptides, ranging from 21 to 34 amino acid residues in length. nih.gov A hallmark of many dermaseptins is their ability to adopt an amphipathic α-helical structure, particularly when interacting with microbial membranes. nih.govwikipedia.org This structure, with distinct hydrophobic and polar/cationic faces, is critical for their antimicrobial activity, which often involves membrane permeabilization and disruption. acs.orgresearchgate.netnih.gov
While sharing a common ancestral framework, individual dermaseptins display significant sequence variation, which translates to differences in their antimicrobial spectrum and potency. nih.govwikipedia.org For instance, Dermaseptin-S1, isolated from Phyllomedusa sauvagii, is a 34-amino acid peptide known for its activity against bacteria and its spermicidal effects. novoprolabs.com In contrast, Dermaseptin-B2, also known as adenoregulin, from Phyllomedusa bicolor, has been studied for both its antimicrobial and antitumor activities. nih.govnih.gov
Dermaseptin-H15, identified in species like Phyllomedusa azurea and Phyllomedusa nordestina, is a shorter dermaseptin. nih.govresearchgate.netmdpi.com Its amino acid sequence and resulting physicochemical properties dictate its specific interactions with microbial targets. The table below provides a comparative overview of this compound and other selected dermaseptins.
| Peptide | Source Organism | Sequence Length (Amino Acids) | Key Structural/Functional Features |
|---|---|---|---|
| This compound | Phyllomedusa azurea, P. nordestina | 21 | Short-chain dermaseptin. nih.gov |
| Dermaseptin-PH | Not specified in provided context | Not specified | Active against Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and E. coli. nih.gov |
| Dermaseptin-S1 | Phyllomedusa sauvagii | 34 | Active against Leishmania major and exhibits spermicidal activity. novoprolabs.com Forms a helix in trifluoroethanol (TFE). novoprolabs.com |
| Dermaseptin-B2 (Adenoregulin) | Phyllomedusa bicolor | 33 | Exhibits both antimicrobial and antitumor properties. nih.govnih.gov Perturbs anionic bilayer membranes. nih.gov |
| Dermaseptin-S9 | Phyllomedusa sauvagii | Not specified | Features a hydrophobic core flanked by cationic termini, differing from the classic amphipathic helix. acs.org |
Phylogenetic Analysis and Evolutionary Insights into this compound
The remarkable diversity of dermaseptins is a product of rapid evolution, likely driven by the constant selective pressure exerted by microbial pathogens in the frogs' environment. oup.comnih.gov Phylogenetic analyses of dermaseptin genes reveal a fascinating evolutionary history characterized by gene duplication and diversifying selection. oup.com
The genes encoding dermaseptins typically consist of a conserved preproregion and a highly variable C-terminal region that codes for the mature antimicrobial peptide. wikipedia.orgnih.gov This genetic architecture allows for the rapid generation of novel peptide sequences through mutation and recombination, leading to a broad arsenal (B13267) of defense molecules. oup.com Studies have shown that nonsynonymous substitutions (those that change the amino acid sequence) occur more frequently than synonymous substitutions in the mature peptide-coding region, a hallmark of positive or diversifying selection. oup.com This suggests that there is an evolutionary advantage to having a varied repertoire of dermaseptins to combat a wide range of and ever-evolving microbes. oup.com
The evolutionary relationships within the dermaseptin family indicate that peptides from the same frog species can have significant sequence differences, while peptides from different species can be surprisingly similar. nih.gov For example, there is an 81% sequence identity between Dermaseptin-B1 and Dermaseptin-S1, and an 84.8% identity between Dermaseptin-B2 and Dermaseptin-D, despite being from different species. nih.gov This complex evolutionary pattern highlights a dynamic process of peptide diversification. The presence of this compound in multiple Phyllomedusa species, such as P. azurea and P. nordestina, which are part of the P. hypochondrialis group, supports the idea of recent speciation events within this frog lineage. researchgate.netmdpi.com
Cross-Species Activity and Conservation Research
The antimicrobial activity of dermaseptins is not limited to the pathogens that frogs encounter. Many of these peptides, including members of the dermaseptin family, have demonstrated broad-spectrum activity against a variety of human pathogens, including bacteria, fungi, and protozoa. nih.govwikipedia.org This cross-species activity is a key reason for the intense research interest in dermaseptins as potential therapeutic agents. imrpress.com
The effectiveness of a given dermaseptin against a particular microbe is determined by its specific amino acid sequence, which dictates its charge, hydrophobicity, and three-dimensional structure. nih.gov While some dermaseptins exhibit broad activity, others are more specific. For instance, certain dermaseptin derivatives show potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA and Pseudomonas aeruginosa. nih.gov
Conservation research, in the context of dermaseptin evolution, focuses on identifying conserved sequence motifs and structural features that are critical for antimicrobial function. nih.gov For example, a highly conserved tryptophan residue at the third position from the N-terminus is a characteristic feature of many dermaseptins. nih.gov Understanding which parts of the peptide are evolutionarily conserved can provide valuable insights into their mechanism of action and guide the design of synthetic analogs with enhanced activity and selectivity. The study of peptides like this compound, which are found across closely related species, contributes to our understanding of the evolution and conservation of these vital defense molecules. researchgate.netmdpi.com
Future Directions and Emerging Research Avenues for Dermaseptin H15
Exploration of Novel Biological Activities
While the primary focus of dermaseptin (B158304) research has been on their antimicrobial properties, the broader family of these peptides has demonstrated a range of other biological effects, suggesting that Dermaseptin-H15 may also possess unexplored functionalities. nih.govnih.gov Future research should aim to systematically screen this compound for a variety of biological activities beyond its established antimicrobial spectrum.
Initial research has shown that dermaseptins can exhibit anticancer, antiviral, and immunomodulatory effects. nih.govnih.govresearchgate.net For instance, some dermaseptins have shown broad-spectrum anticancer activities against various cancer cell lines, including MCF-7, H157, and PC-3. nih.govresearchgate.net Furthermore, certain dermaseptins can modulate the host immune system by stimulating the microbicidal activities of neutrophils or by binding to lipopolysaccharides (LPS), which can suppress macrophage activation. nih.gov The potential for antiprotozoal and even spermicidal characteristics has also been noted within the dermaseptin family. mdpi.com Given this precedent, a comprehensive investigation into the anticancer, antiviral, and immunomodulatory potential of this compound is a logical and promising next step.
Integration with Nanotechnology and Material Science for Research Tools
The convergence of peptide research with nanotechnology and material science offers exciting possibilities for developing novel research tools centered around this compound. The unique properties of nanomaterials can be harnessed to enhance the delivery, stability, and efficacy of peptides. nano.govmigrationletters.comeurekaselect.com
One promising area is the development of nanodelivery systems. Encapsulating or immobilizing this compound on nanoparticles, such as alginate nanoparticles, could enhance its activity. researchgate.netmdpi.com For example, the adsorption of Dermaseptin B2 onto alginate nanoparticles has been shown to lower the minimum inhibitory concentration (MIC) compared to the peptide alone. mdpi.com This enhancement is thought to result from electrostatic interactions between the anionic nanoparticles and the cationic peptide, facilitating its delivery to bacterial cell membranes. mdpi.com
Furthermore, the integration of this compound into nanostructured films could lead to the creation of bioactive coatings for materials or advanced biosensors. researchgate.netnih.gov Research on Dermaseptin 01 has demonstrated that its immobilization in nanostructured films can create electroactive surfaces capable of detecting pathogens like Leishmania. nih.gov Such a platform could be adapted for this compound to create sensitive and specific research tools for studying microbial interactions. The development of these hybrid materials could also include applications like antimicrobial coatings for medical devices or surfaces, leveraging the inherent antimicrobial properties of the peptide. nano.govresearchgate.net
High-Resolution Structural Biology Advancements
A detailed understanding of the three-dimensional structure of this compound is fundamental to elucidating its mechanism of action and for rational drug design. While the general structure of dermaseptins is known to be an amphipathic α-helix, particularly in hydrophobic environments, high-resolution structural data for this compound is still an area ripe for exploration. nih.govnih.gov
Advanced techniques in structural biology, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide atomic-level details of the peptide's conformation. nih.govresearchgate.netacs.org For other dermaseptin analogs, NMR studies in the presence of membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles have been instrumental in determining their structure and how modifications, such as acylation, affect their conformation and membrane interaction. rcsb.org Similar studies on this compound would reveal the precise arrangement of its amino acid residues, the distribution of its electrostatic potential, and how it interacts with lipid bilayers.
Circular dichroism (CD) spectroscopy can also be employed to analyze the secondary structure of this compound in various environments, such as in aqueous solution versus membrane-mimicking solvents like trifluoroethanol (TFE). nih.gov These studies are crucial for understanding how the peptide transitions from a random coil in an aqueous environment to a functional α-helical structure upon approaching a target membrane.
Advanced Computational Modeling and Artificial Intelligence in this compound Research
Computational modeling and artificial intelligence (AI) are becoming indispensable tools in peptide research, offering predictive insights that can guide and accelerate experimental work. mdpi-res.comkeio.ac.jpmdpi-res.commdpi.com For this compound, these approaches can be applied to predict its structure, understand its interactions with microbial membranes, and even design more potent or specific analogs.
Molecular docking studies can simulate the binding of this compound to various microbial membrane models or specific protein targets. ikiam.edu.ec These simulations can help to identify the key residues involved in the interaction and predict the peptide's mechanism of action, whether it be through pore formation via a "barrel-stave" or "carpet-like" mechanism, or through inhibition of vital cellular enzymes. mdpi.comikiam.edu.ecnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activity. mdpi.com By systematically modifying the peptide sequence in silico and calculating various physicochemical descriptors, a predictive model can be built. This model can then be used to design novel peptide sequences with potentially enhanced antimicrobial efficacy or reduced toxicity. The use of AI and machine learning algorithms can further enhance the predictive power of these models, enabling the exploration of a vast sequence space to identify promising new candidates. keio.ac.jpfrontiersin.org
Strategies to Overcome Microbial Resistance in Research Models
A key advantage of antimicrobial peptides like dermaseptins is their potential to circumvent conventional antibiotic resistance mechanisms. mdpi.commdpi.comnih.gov Their primary mode of action often involves the physical disruption of the microbial membrane, a target that is less prone to modification through single-point mutations compared to specific enzymes targeted by traditional antibiotics. mdpi.comnih.gov Future research on this compound should focus on understanding and leveraging this characteristic in research models of microbial resistance.
Investigating the activity of this compound against a panel of multidrug-resistant (MDR) bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii, is a critical area of study. mdpi.commdpi.com Studies on other dermaseptins have already shown promising activity against such pathogens. nih.govnih.gov
Furthermore, research should explore strategies to prevent the development of resistance to this compound itself. This could involve investigating synergistic combinations of this compound with other antimicrobial agents, including traditional antibiotics or other AMPs. Combination therapies can often be more effective and reduce the likelihood of resistance emerging. frontiersin.org Another approach is to design derivatives of this compound with modified properties, such as increased positive charge or altered hydrophobicity, which have been shown in other dermaseptins to enhance activity and potentially reduce the chance of resistance. nih.gov Studying the genetic and molecular responses of microbes upon exposure to sub-lethal concentrations of this compound can also provide valuable insights into potential resistance mechanisms and how to counteract them. nih.govcore.ac.uk
Q & A
Q. What structural features of Dermaseptin-H15 contribute to its antimicrobial activity?
Methodological Answer: this compound, a cationic antimicrobial peptide (AMP), derives its activity from its amphipathic α-helical structure. Key steps to analyze its structure-function relationship include:
- Sequence Analysis : Identify conserved residues (e.g., tryptophan at position 3) critical for membrane interaction .
- Circular Dichroism (CD) : Confirm α-helical conformation in membrane-mimetic environments (e.g., SDS micelles).
- Truncation Studies : Test truncated analogues (e.g., 16-mer, 13-mer) to assess minimum length required for activity .
Q. How do researchers evaluate the membrane-binding properties of this compound?
Methodological Answer: Surface plasmon resonance (SPR) is the gold standard for quantifying membrane interactions:
- Model Bilayers : Use lipid bilayers mimicking bacterial membranes (e.g., 70% PE/30% PG).
- Two-Stage Binding Analysis :
- Proteolytic Protection Assays : Confirm insertion by testing resistance to enzymatic cleavage (e.g., trypsin) .
Advanced Research Questions
Q. How can contradictions between membrane adhesion affinity and cytotoxicity be resolved?
Methodological Answer: Contradictions arise when high adhesion does not correlate with cytolytic activity. To resolve this:
- Prioritize Insertion Affinity : Use SPR to differentiate adhesion (Kadhesion) from insertion (Kinsert). Cytotoxicity correlates strongly with Kinsert (e.g., Kinsert for K<sup>4</sup>K<sup>20</sup>-S4 = 1.2 × 10<sup>6</sup> M<sup>-1</sup> vs. 13-mer = 0.3 × 10<sup>6</sup> M<sup>-1</sup>) .
- Comparative Studies : Test analogues with identical adhesion but varying insertion (e.g., charge-modified vs. truncated peptides).
Q. What experimental designs address reproducibility challenges in this compound studies?
Methodological Answer:
- Standardized Lipid Compositions : Use consistent bacterial membrane models (e.g., E. coli: 70% PE/30% PG; S. aureus: 50% PG/50% cardiolipin).
- Ethical Reporting : Document cell line origins, peptide synthesis protocols (e.g., solid-phase), and ethical approvals for animal/human tissue use .
- Negative Controls : Include scrambled-sequence peptides to distinguish sequence-specific effects.
Q. How should researchers analyze conflicting data on this compound’s selectivity for bacterial vs. mammalian cells?
Methodological Answer:
- Dose-Response Curves : Compare MIC (minimal inhibitory concentration) vs. HC50 (hemolytic concentration). Selectivity index (SI) = HC50/MIC.
- Membrane Charge Analysis : Bacterial membranes (-ve charge) attract cationic peptides more than zwitterionic mammalian membranes. Use zeta potential measurements to validate .
- In Silico Modeling : Predict interactions using tools like PPM (Positioning of Proteins in Membranes) to identify residues driving selectivity .
Q. What methodologies validate the role of secondary structure in this compound’s activity?
Methodological Answer:
- Helix-Disrupting Mutations : Replace helix-stabilizing residues (e.g., alanine scan of lysine/arginine residues).
- Temperature-Dependent CD : Monitor structural stability at varying temperatures (e.g., 20°C–90°C).
- NMR in Membranes : Resolve 3D structure in lipid bilayers to confirm α-helical penetration depth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
